molecular formula C14H11F3O2 B6383806 5-(3-Methylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261889-01-3

5-(3-Methylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383806
CAS RN: 1261889-01-3
M. Wt: 268.23 g/mol
InChI Key: DRYOHZPMSRXTPZ-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-3-trifluoromethoxyphenol, or 5-M3TFP, is a synthetic compound with a wide range of applications in scientific research. It is used in the synthesis of various chemical compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

5-M3TFP is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other chemical compounds, such as the synthesis of 2-aminothiophenol and 2-amino-4-methylthiophenol. It is also used in the study of enzyme inhibition, as it has been shown to inhibit the activity of cytochrome P450 enzymes. In addition, it is used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 5-M3TFP is not fully understood. However, it is believed that it acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various compounds. In addition, it has been suggested that it may interact with other proteins involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-M3TFP are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds. In addition, it has been suggested that it may interact with other proteins involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

5-M3TFP has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable when stored. In addition, it is a relatively non-toxic compound, making it safe to handle in a laboratory setting. However, it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

There are several possible future directions for the use of 5-M3TFP. One possible direction is the development of new synthetic methods for the synthesis of other compounds. Another possible direction is the study of the biochemical and physiological effects of 5-M3TFP and its potential interactions with other proteins involved in the metabolism of drugs and other compounds. Additionally, further research into the mechanism of action of 5-M3TFP and its potential applications in drug development may be beneficial. Finally, further research into the advantages and limitations of using 5-M3TFP in lab experiments may be beneficial.

Synthesis Methods

5-M3TFP is synthesized through a multi-step process. The first step involves the reaction of 3-methylphenol with trifluoroacetic anhydride, which yields 3-trifluoromethoxy-5-methylphenol. The second step involves the reaction of this intermediate with 3-chloroperbenzoic acid, which yields 5-M3TFP.

properties

IUPAC Name

3-(3-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(18)8-13(7-11)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYOHZPMSRXTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686500
Record name 3'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-01-3
Record name [1,1′-Biphenyl]-3-ol, 3′-methyl-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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